2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-
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Overview
Description
2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- is an organic compound with the molecular formula C12H15NO This compound features a cyclohexene ring bonded to a hydroxyl group and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- typically involves the reaction of cyclohexene with pyridine derivatives under specific conditions. One common method is the alkylation of 2-cyclohexen-1-ol with 2-pyridinemethanol in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The pyridinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of cyclohexenone or pyridinecarboxaldehyde.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol: A simpler analog without the pyridinylmethyl group.
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethyl)-: A structurally similar compound with different substituents.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, cis-: Another analog with different functional groups.
Uniqueness
2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- is unique due to the presence of both the cyclohexene and pyridinylmethyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
602314-18-1 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(pyridin-2-ylmethyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H15NO/c14-12(7-3-1-4-8-12)10-11-6-2-5-9-13-11/h2-3,5-7,9,14H,1,4,8,10H2 |
InChI Key |
LTQXICAVSNYGAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)(CC2=CC=CC=N2)O |
Origin of Product |
United States |
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